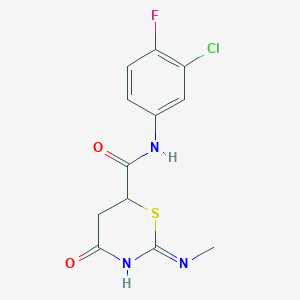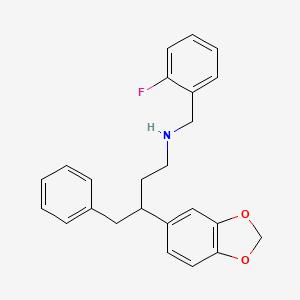![molecular formula C28H25N3O5S2 B15031312 ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15031312.png)
ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-[(thiophen-2-ylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is a complex organic compound that features a unique combination of phenoxyphenyl, thiophene, and thienopyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various coupling and cyclization reactions under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, phenoxyphenylamine, and thiophene-2-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Phenoxyphenyl derivatives: These compounds share the phenoxyphenyl moiety and may have similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are often studied for their electronic properties.
Thienopyridine derivatives: These compounds are of interest for their potential use in medicinal chemistry.
The uniqueness of ETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]-2-(THIOPHENE-2-AMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE lies in its combination of these moieties, which may confer unique properties and applications not found in other compounds.
Eigenschaften
Molekularformel |
C28H25N3O5S2 |
|---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
ethyl 3-[(4-phenoxyphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C28H25N3O5S2/c1-2-35-28(34)31-15-14-21-23(17-31)38-27(30-25(32)22-9-6-16-37-22)24(21)26(33)29-18-10-12-20(13-11-18)36-19-7-4-3-5-8-19/h3-13,16H,2,14-15,17H2,1H3,(H,29,33)(H,30,32) |
InChI-Schlüssel |
UZUITJVONDOSOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole](/img/structure/B15031241.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15031246.png)
![2-(Thiophen-2-yl)-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15031249.png)
![6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031253.png)
![Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B15031260.png)

![N-(2-fluorophenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15031275.png)
![2-(4-{4-[(4-Fluorophenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B15031280.png)
![2-(3,4-dimethoxybenzyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15031287.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15031292.png)
![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031297.png)
![3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B15031301.png)

![Benzyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B15031313.png)
